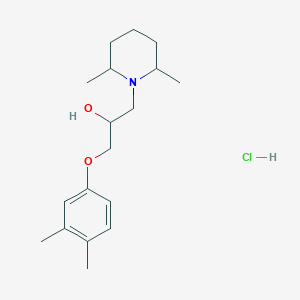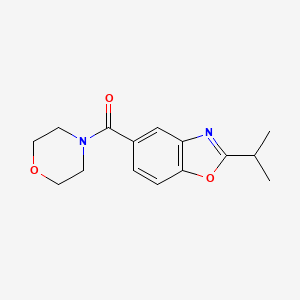
1-(3,4-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride, commonly known as DMPP, is a chemical compound used in scientific research. It is a selective agonist of the nicotinic acetylcholine receptor and has been found to have potential therapeutic applications in various medical conditions.
Mécanisme D'action
DMPP acts as a selective agonist of the nicotinic acetylcholine receptor, which is a ligand-gated ion channel found in the central and peripheral nervous systems. It binds to the receptor and activates it, leading to the influx of cations such as sodium and calcium into the cell. This results in the depolarization of the cell membrane and the propagation of nerve impulses.
Biochemical and Physiological Effects
DMPP has been found to have various biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory, and increase attention span. It has also been found to have neuroprotective effects and to reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
DMPP has several advantages for lab experiments. It is a selective agonist of the nicotinic acetylcholine receptor and has a high affinity for the receptor, making it a useful tool for studying its function. It is also relatively stable and easy to handle. However, one limitation of DMPP is that it can be toxic at high concentrations, and caution should be exercised when using it in experiments.
Orientations Futures
There are several future directions for the use of DMPP in scientific research. One potential application is in the development of drugs for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. DMPP has been found to have potential therapeutic effects in these conditions, and further research is needed to explore its full potential. Another future direction is in the development of new tools for studying the nicotinic acetylcholine receptor and its role in various physiological and pathological conditions.
Conclusion
In conclusion, DMPP is a chemical compound used in scientific research to study the nicotinic acetylcholine receptor and its role in various physiological and pathological conditions. It has potential therapeutic applications in conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia. DMPP has several advantages for lab experiments, but caution should be exercised when using it at high concentrations. There are several future directions for the use of DMPP in scientific research, including the development of new drugs and tools for studying the nicotinic acetylcholine receptor.
Méthodes De Synthèse
DMPP can be synthesized through a multistep process involving the reaction of 3,4-dimethylphenol with 2,6-dimethylpiperidine and subsequent reduction with sodium borohydride. The final product is obtained by treating the resulting alcohol with hydrochloric acid.
Applications De Recherche Scientifique
DMPP has been extensively used in scientific research as a tool to study the nicotinic acetylcholine receptor and its role in various physiological and pathological conditions. It has been found to have potential therapeutic applications in conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-13-8-9-18(10-14(13)2)21-12-17(20)11-19-15(3)6-5-7-16(19)4;/h8-10,15-17,20H,5-7,11-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDIZFQCXKVGPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC(=C(C=C2)C)C)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4882563.png)
![2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B4882569.png)
![5-nitro-8-[4-(2-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B4882583.png)

![1-(4-bromophenyl)-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4882599.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4882603.png)
![methyl 4-{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4882611.png)
![N-allyl-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B4882617.png)

![{[(4-nitrophenyl)amino]methylene}malononitrile](/img/structure/B4882636.png)
![1-(4-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B4882654.png)

![4-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4882663.png)
![N'-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B4882669.png)